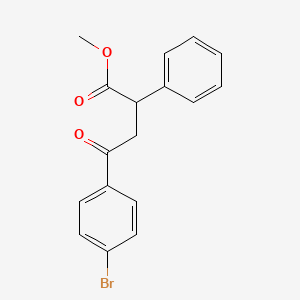

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

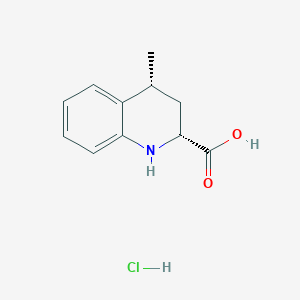

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate, also known as Methyl 4-bromo-2-phenylacetoacetate, is a chemical compound with the molecular formula C17H15BrO3. It is a white to off-white crystalline powder that is used in various scientific research applications. The compound is synthesized using a multistep process, which involves the reaction of different reagents under specific conditions.

Applications De Recherche Scientifique

Inhibition of MenB in Mycobacterium tuberculosis

Methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate derivatives have been explored for their potential in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. CoA adducts of 4-oxo-4-phenylbut-2-enoates, which include the methyl ester form, exhibit inhibitory properties and can potentially function as novel antibacterials against M. tuberculosis (Li et al., 2011).

Inhibitors of Retinoic Acid Metabolising Enzymes

Some aryl substituted methyl 4-oxo-4-phenylbutanoates demonstrate inhibitory effects towards rat liver microsomal retinoic acid metabolizing enzymes. These compounds, including the methyl 4-bromophenyl variant, are compared with known inhibitors like ketoconazole for their potency (Mason et al., 2003).

Catalysts for Esterolysis

Optically active polymers containing oxime groups derived from reactions involving 4-oxo-4-phenylbutanoates have been synthesized and used as catalysts for esterolysis. These catalysts demonstrate kinetic parameters that are significantly influenced by the structure of the polymer and substrate (Aglietto et al., 1980).

Synthesis of Biologically Active Compounds

This compound and its derivatives are important intermediates for the synthesis of various biologically active compounds, including ACE inhibitors. The synthesis of these derivatives from malic acid using Friedel–Crafts acylation has been a key strategy (Zhang et al., 2009).

Microbial Enantioselective Reduction

The enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate, a related compound, to its hydroxy derivatives has been studied using various microorganisms. This process is significant for producing specific isomers with high enantiomeric excess, relevant in pharmaceutical applications (Lacerda et al., 2006).

Propriétés

IUPAC Name |

methyl 4-(4-bromophenyl)-4-oxo-2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrO3/c1-21-17(20)15(12-5-3-2-4-6-12)11-16(19)13-7-9-14(18)10-8-13/h2-10,15H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHWPTNVQOKNQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-dichlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B2733697.png)

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2733701.png)

![3-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2733704.png)

![Dimethyl 5-(2-((5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)isophthalate](/img/structure/B2733707.png)

![1-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine](/img/structure/B2733711.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-chlorobenzenesulfonamide](/img/structure/B2733712.png)

![(8R,14R)-7-hydroxy-2,2,4,4,10,10,12,12-octamethyl-6-(2-methylpropanoyl)-8,14-di(propan-2-yl)-8,14-dihydrochromeno[2,3-a]xanthene-1,3,9,11-tetrone](/img/structure/B2733715.png)